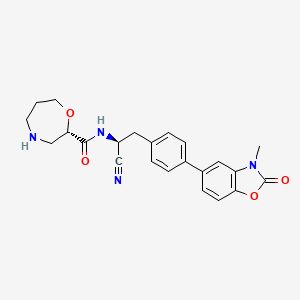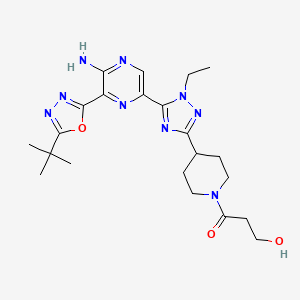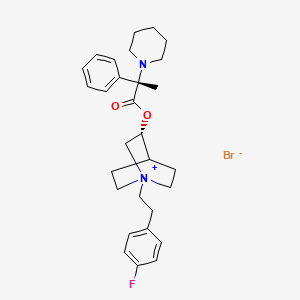
叠氮基-PEG4-α-D-甘露糖
描述
Azido-PEG4-alpha-D-mannose is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The molecular formula of Azido-PEG4-alpha-D-mannose is C14H27N3O9 .
Synthesis Analysis
Azido-PEG4-alpha-D-mannose is used in the synthesis of PROTACs . The azide group enables copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN .Molecular Structure Analysis
The molecular weight of Azido-PEG4-alpha-D-mannose is 381.38 . The molecular formula is C14H27N3O9 .Chemical Reactions Analysis
Azido-PEG4-alpha-D-mannose is used in CuAAC & SPAAC Click Reactions . The azide group enables copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN .Physical And Chemical Properties Analysis
Azido-PEG4-alpha-D-mannose appears as a liquid . The molecular weight is 381.38 and the molecular formula is C14H27N3O9 .科学研究应用
生物偶联
叠氮基-PEG4-α-D-甘露糖是一种包含多个官能团的小分子连接体 {svg_1}. 这些官能团的存在使其成为生物偶联的多功能工具 {svg_2}. 生物偶联是一种化学策略,用于在两种分子之间形成稳定的共价键,通常是蛋白质和标记剂。
药物递送
该化合物用于药物递送应用 {svg_3}. 分子中的PEG间隔物提高了其在水性介质中的溶解度 {svg_4},这对药物递送有利,因为它可以提高药物的生物利用度。
靶向治疗的开发
叠氮基-PEG4-α-D-甘露糖在开发针对癌症和炎症等疾病的靶向治疗方面特别有用 {svg_5}. 分子中的叠氮基可以通过铜催化的点击化学反应与炔烃、DBCO和BCN反应 {svg_6},从而允许连接特定治疗剂。
PROTACs的合成
叠氮基-PEG4-α-D-甘露糖可用于合成蛋白降解靶向嵌合体(PROTACs) {svg_7}. PROTACs是一类药物,通过招募E3泛素连接酶来标记特定蛋白质进行降解。
纳米技术
鉴于其提高水性介质中溶解度的能力 {svg_8},叠氮基-PEG4-α-D-甘露糖可能被用于纳米技术领域,特别是在创建水溶性纳米材料方面。
作用机制
Target of Action
Azido-PEG4-alpha-D-mannose is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Azido-PEG4-alpha-D-mannose acts as a linker in PROTACs, connecting two different ligands . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The azide group in the compound enables copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN .
Biochemical Pathways
The primary biochemical pathway involved in the action of Azido-PEG4-alpha-D-mannose is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking an E3 ubiquitin ligase to a target protein, PROTACs can selectively degrade target proteins .
Pharmacokinetics
The compound’s polyethylene glycol (peg) chain is known to improve solubility, stability, and biocompatibility , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of Azido-PEG4-alpha-D-mannose is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Azido-PEG4-alpha-D-mannose. For instance, the hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This could potentially enhance its efficacy in physiological environments.
安全和危害
Azido-PEG4-alpha-D-mannose is not classified as a hazard . In case of skin contact, wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
未来方向
生化分析
Biochemical Properties
Azido-PEG4-alpha-D-mannose is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Azido-PEG4-alpha-D-mannose, therefore, plays a crucial role in the formation of these PROTACs, interacting with both the E3 ubiquitin ligase and the target protein to facilitate the degradation of the target protein .
Cellular Effects
The cellular effects of Azido-PEG4-alpha-D-mannose are primarily related to its role in the formation of PROTACs . By facilitating the interaction between the E3 ubiquitin ligase and the target protein, Azido-PEG4-alpha-D-mannose can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Azido-PEG4-alpha-D-mannose involves its role as a linker in the formation of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This allows it to bind to both the E3 ubiquitin ligase and the target protein, facilitating the degradation of the target protein .
Temporal Effects in Laboratory Settings
Given its role in the formation of PROTACs, it is likely that its effects would be observed over time as the target protein is degraded .
Metabolic Pathways
Given its role in the formation of PROTACs, it is likely that it interacts with enzymes involved in protein degradation .
Subcellular Localization
Given its role in the formation of PROTACs, it is likely that it is found in areas of the cell where protein degradation occurs .
属性
IUPAC Name |
(2S,3S,4S,5S,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O9/c15-17-16-1-2-22-3-4-23-5-6-24-7-8-25-14-13(21)12(20)11(19)10(9-18)26-14/h10-14,18-21H,1-9H2/t10-,11-,12+,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCOHNWPGBTGTQ-DGTMBMJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COCCOCCOCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


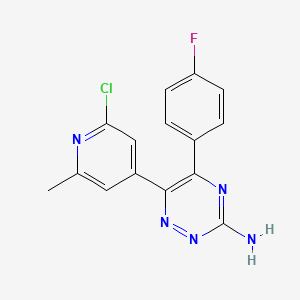
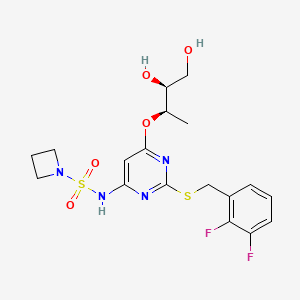
![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)


![(S)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid](/img/structure/B605771.png)
![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)
![4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide](/img/structure/B605774.png)
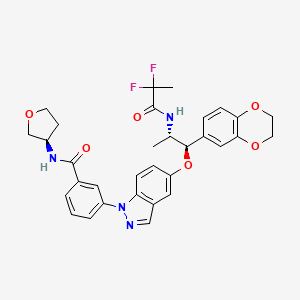
![7-Methyl-2-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B605776.png)
![{4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid](/img/structure/B605777.png)
